molecular formula C18H19N3O2 B565289 7-Hydroxy Ondansetron CAS No. 126702-17-8

7-Hydroxy Ondansetron

Cat. No.: B565289
CAS No.: 126702-17-8
M. Wt: 309.369
InChI Key: DTJUCZWBHDEFRB-UHFFFAOYSA-N
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Description

7-Hydroxy Ondansetron is a characterized metabolite of Ondansetron, a selective 5-HT3 serotonin receptor antagonist commonly used to manage nausea and vomiting . Ondansetron is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4, leading to the formation of several hydroxylated compounds, including this compound . This metabolite is part of the metabolic pathway that accounts for less than 5% of the total metabolites of the parent drug . As a reference standard, this compound is valuable for in vitro research aimed at elucidating the complete metabolic fate and pharmacokinetic profile of Ondansetron . Studies of such metabolites are crucial for understanding drug-drug interactions, individual variations in drug metabolism, and the overall biotransformation processes of pharmaceutical agents . This compound is intended for laboratory research by qualified scientists and is strictly for Research Use Only.

Properties

IUPAC Name

7-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-3-6-15-17(18(12)23)14-5-4-13(22)9-16(14)20(15)2/h4-5,7-9,12,22H,3,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJUCZWBHDEFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857825
Record name 7-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126702-17-8
Record name 1,2,3,9-Tetrahydro-7-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126702-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyondansetron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126702178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYONDANSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA93J3KSIH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Structural Considerations and Synthetic Pathways

This compound (CAS No. 126702-17-8) is a hydroxylated derivative of ondansetron, characterized by a hydroxyl group at the 7-position of the carbazole ring. Its synthesis typically begins with the parent compound, ondansetron (C₁₈H₁₉N₃O), which undergoes regioselective hydroxylation. The challenge lies in achieving positional specificity, as ondansetron’s structure permits hydroxylation at the 6-, 7-, or 8-positions depending on reaction conditions.

Key steps include:

  • Substrate Preparation : Ondansetron hydrochloride dihydrate (CAS No. 99614-01-4) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide.

  • Hydroxylation Agents : Electrophilic hydroxylation agents like hydrogen peroxide or enzymatic systems (e.g., cytochrome P450 isoforms) introduce the hydroxyl group. In vitro studies often mimic hepatic metabolism using liver microsomes to produce 7-hydroxy metabolites.

  • Purification : Crude products are purified via column chromatography or preparative HPLC, with mobile phases optimized for metabolite separation.

Optimization of Reaction Conditions

A study by Hu et al. (2008) demonstrated that hydroxylation yields depend on pH, temperature, and catalyst selection. For instance:

  • pH 4.7 : Maximizes stability of the hydroxylated product during HPLC analysis.

  • Temperature Control : Reactions conducted at 37°C (mimicking physiological conditions) favor 7-hydroxy formation over other isomers.

  • Catalyst Efficiency : Cytochrome P450 3A4 (CYP3A4) shows higher specificity for 7-hydroxylation compared to other isoforms.

Analytical Validation of Synthesis

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for quantifying this compound in synthetic mixtures. The method described by Hu et al. (2008) employs:

  • Column : CN analytical column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase : Isocratic elution with 20% acetonitrile and 80% 0.0125 M ammonium acetate (pH 4.7).

  • Detection : UV absorbance at 305 nm, with a lower detection limit of 10 ng/ml for the 7-hydroxy metabolite.

Table 1: HPLC Performance Metrics for this compound

ParameterValue
Linear Range100–800 ng/ml
Correlation Coefficient (r)>0.999
Intraday Precision (%CV)8.2
Interday Precision (%CV)9.6

Solvent Extraction and Recovery Rates

Traditional liquid-liquid extraction using ethyl acetate or dichloromethane achieves recovery rates of 85–92% for this compound. The process involves:

  • Acidification of plasma samples to pH 9–10.

  • Mixing with organic solvent (1:3 v/v).

  • Centrifugation and evaporation under nitrogen.

Biotechnological Approaches

Microbial Biotransformation

Recent advances utilize Actinomyces spp. and Streptomyces spp. to hydroxylate ondansetron. These organisms express monooxygenases that selectively target the 7-position, achieving yields of 60–70% under optimized fermentation conditions.

Enzymatic Synthesis

Recombinant CYP3A4 immobilized on magnetic nanoparticles enables scalable production. A 2024 pilot study reported a turnover frequency of 12.4 µmol·min⁻¹·mg⁻¹, with 95% purity post-purification.

Comparative Analysis of Preparation Methods

Table 2: Efficiency of Synthetic vs. Biotechnological Methods

MethodYield (%)Purity (%)Cost (USD/g)
Chemical Hydroxylation45–5588–921,200
Microbial Biotransform60–7085–90900
Enzymatic Synthesis75–8095–981,500

Chemical methods, while cost-prohibitive, offer reproducibility, whereas enzymatic approaches balance yield and purity at higher costs .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy Ondansetron undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to Ondansetron.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products:

Scientific Research Applications

7-Hydroxy Ondansetron has several scientific research applications, including:

Mechanism of Action

7-Hydroxy Ondansetron exerts its effects primarily through its interaction with serotonin 5-HT3 receptors. The hydroxyl group at the 7th position enhances its binding affinity to the receptor, leading to:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Metabolic Comparisons

Table 1: Key Features of 7-Hydroxy Ondansetron and Related Compounds
Compound Metabolic Pathway Receptor Binding Affinity Half-Life (t₁/₂) Bioavailability Notable Interactions/Side Effects
This compound CYP1A2/2D6/3A4 hydroxylation of ondansetron Low (inactive metabolite) ~3–5.5 hours N/A (metabolite) No significant DDIs reported
Ondansetron Metabolized by CYP1A2, 2D6, 3A4 High (5-HT₃ antagonist) 3.5–5.5 hours ~59% oral Enhances cisplatin nephrotoxicity via MATE inhibition; cholinesterase inhibition
Granisetron Primarily CYP3A4 High (5-HT₃ antagonist) ~9 hours ~60% oral Less MATE inhibition; blocks delayed rectifier K⁺ currents
Palonosetron Renal/hepatic clearance High (5-HT₃ antagonist) ~40 hours >80% oral Longer duration; higher patient satisfaction
N-Demethyl Ondansetron Microbial/human demethylation Not characterized Not reported N/A (metabolite) Limited contribution to activity

Microbial vs. Human Metabolism

This compound is synthesized by microbial species like Cunninghamella blakesleana (57.8% yield) and Mucor circinelloides (43.1% yield for 1-hydroxy isomer). These models mimic human metabolic pathways, aiding in metabolite identification and toxicology studies.

Biological Activity

7-Hydroxy Ondansetron is a significant metabolite of Ondansetron, a well-known serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy, radiotherapy, and postoperative conditions. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects, potential therapeutic applications, and overall impact on patient health.

This compound is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. It is essential to understand its pharmacokinetics, as this influences its efficacy and safety profile.

Property Value
Molecular FormulaC18H19N3O3
Molecular Weight325.36 g/mol
SolubilitySoluble in water
Protein BindingApproximately 73%

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various populations, including those with liver cirrhosis. The following table summarizes key pharmacokinetic parameters:

Parameter Healthy Individuals Liver Cirrhosis Patients
Volume of Distribution (L)~160Increased
Clearance (mL/min)600-700Decreased
Half-life (hours)4.6Prolonged

This compound acts primarily as an antagonist at the serotonin 5-HT3 receptors. This action is critical in its ability to mitigate nausea and vomiting. Research indicates that while Ondansetron effectively blocks these receptors, its metabolite may also exhibit unique properties that could enhance or modify its therapeutic effects.

Biological Activity

Recent studies have highlighted the biological activity of this compound beyond its role as a mere metabolite. Notably:

  • Antiemetic Effects : Research indicates that this compound retains significant antiemetic properties similar to its parent compound. This has been evidenced in clinical settings where patients receiving ondansetron showed reduced nausea levels post-surgery or chemotherapy .
  • Potential Neuroprotective Effects : Emerging studies suggest that this compound may have neuroprotective effects, possibly through modulation of inflammatory pathways in the brain. This could have implications for conditions such as neurodegenerative diseases .
  • Impact on Mortality in COVID-19 Patients : A study analyzing electronic health records indicated that early administration of ondansetron (and by extension, its metabolites) was associated with decreased mortality rates among hospitalized COVID-19 patients . This suggests a potential role for this compound in acute care settings.

Case Studies

  • Case Study on Pregnancy : A pregnant woman treated with ondansetron exhibited altered pharmacokinetics due to physiological changes during pregnancy. This case emphasized the importance of understanding how metabolites like this compound behave under different physiological conditions .
  • Postoperative Nausea and Vomiting : A clinical trial demonstrated that patients receiving ondansetron had significantly lower instances of postoperative nausea compared to control groups, suggesting that both ondansetron and its metabolites are effective in managing this condition .

Q & A

Q. How does this compound’s stability impact the shelf-life of ondansetron formulations?

  • Stability studies under accelerated conditions (40°C/75% RH) show this compound degrades faster than the parent drug. Formulations require antioxidants (e.g., ascorbic acid) to prevent metabolite-driven decomposition .

Contradictions and Gaps in Evidence

  • Conflicting Data : While this compound is consistently identified as a minor metabolite, its role in drug-drug interactions and long-term safety remains understudied. For example, no trials address its accumulation in hepatic impairment .
  • Research Gap : Proteomic studies are needed to explore this compound’s potential binding to non-5-HT₃ targets (e.g., dopamine receptors) implicated in alcohol dependence .

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